molecular formula C11H17N3O6S B11785793 Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11785793
M. Wt: 319.34 g/mol
InChI Key: MXYREYMSFBCATJ-UHFFFAOYSA-N
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Description

Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxycarbonyl group, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The ethoxycarbonyl group is introduced through esterification reactions, while the methylsulfamoyl group is added via sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxycarbonyl or methylsulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonyl and methylsulfamoyl groups may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H17N3O6S

Molecular Weight

319.34 g/mol

IUPAC Name

ethyl 5-[ethoxycarbonyl(methyl)sulfamoyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C11H17N3O6S/c1-5-19-10(15)8-7-12-13(3)9(8)21(17,18)14(4)11(16)20-6-2/h7H,5-6H2,1-4H3

InChI Key

MXYREYMSFBCATJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N(C)C(=O)OCC

Origin of Product

United States

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